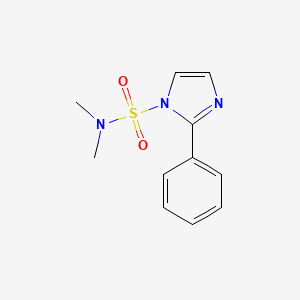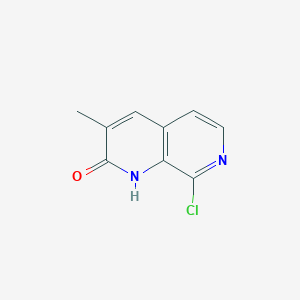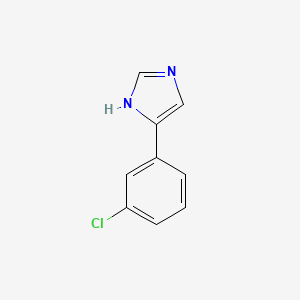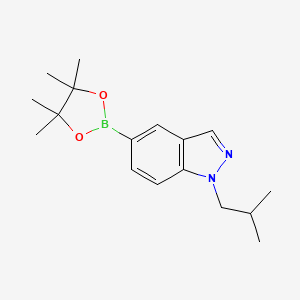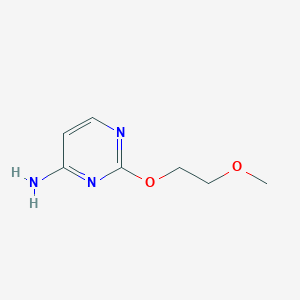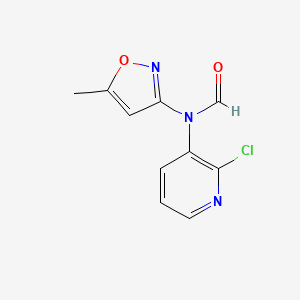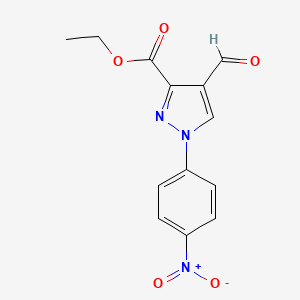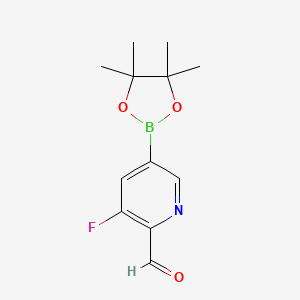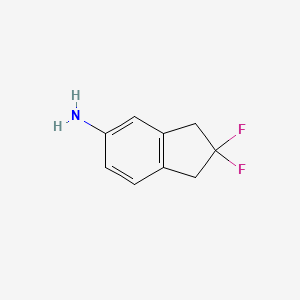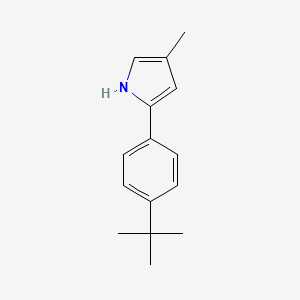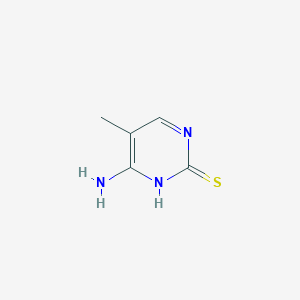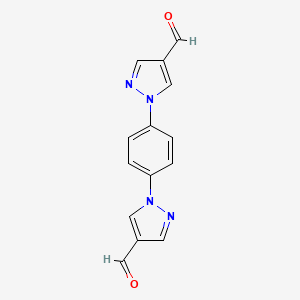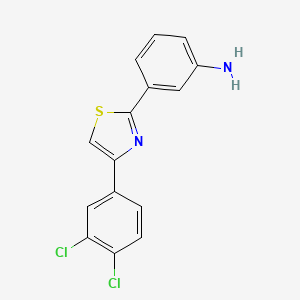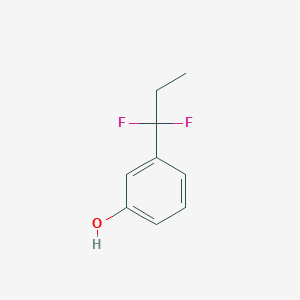
3-(1,1-Difluoropropyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1-Difluoropropyl)phenol is an organic compound with the molecular formula C9H10F2O It consists of a phenol group substituted with a 1,1-difluoropropyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(1,1-Difluoropropyl)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of a suitable aryl halide with a nucleophile under specific conditions. For example, the reaction of 3-bromophenol with 1,1-difluoropropane in the presence of a strong base can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions. The process requires careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,1-Difluoropropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
3-(1,1-Difluoropropyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1,1-Difluoropropyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The difluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and influence cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1,1-Difluoroethyl)phenol
- 3-(1,1-Difluoromethyl)phenol
- 3-(1,1-Difluorobutyl)phenol
Uniqueness
3-(1,1-Difluoropropyl)phenol is unique due to the specific positioning of the difluoropropyl group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C9H10F2O |
|---|---|
Peso molecular |
172.17 g/mol |
Nombre IUPAC |
3-(1,1-difluoropropyl)phenol |
InChI |
InChI=1S/C9H10F2O/c1-2-9(10,11)7-4-3-5-8(12)6-7/h3-6,12H,2H2,1H3 |
Clave InChI |
BVNXBYUHPDATJH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC(=CC=C1)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


